

biological activity of 6-Bromoquinolin-4-OI

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Compound of Interest

Compound Name: 6-Bromoquinolin-4-OI

CAS No.: 332366-57-1

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An In-depth Technical Guide on the Biological Activity of **6-Bromoquinolin-4-ol**

Abstract

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds. This technical guide focuses on **6-Bromoquinolin-4-ol**, a specific derivative that, while not extensively studied directly, holds significant promise as a precursor and active agent in drug discovery. The strategic placement of a bromine atom at the 6-position offers a unique handle for synthetic modification, potentially enhancing biological efficacy and allowing for comprehensive Structure-Activity Relationship (SAR) studies. This document synthesizes information from structurally analogous compounds to forecast the biological potential of **6-Bromoquinolin-4-ol**, provides detailed protocols for its synthesis and biological evaluation, and explores its putative mechanisms of action in oncology and microbiology.

Introduction: The Quinolin-4-one Scaffold and the Significance of Bromination

The quinoline ring system, a fusion of benzene and pyridine rings, has been a fertile ground for the development of therapeutic agents since its discovery in 1834. The introduction of a

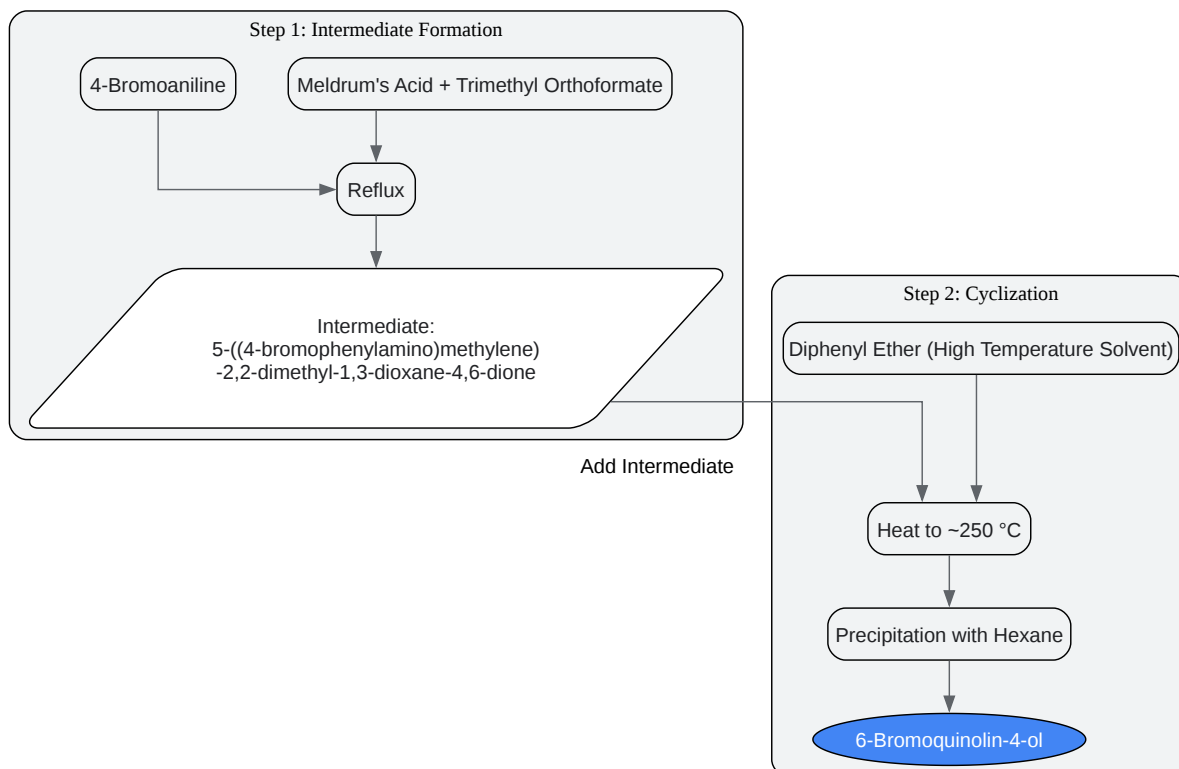
carbonyl group at the 4-position yields the quinolin-4-one core, a moiety that is central to numerous compounds with a wide spectrum of biological activities.[1]

The subject of this guide, **6-Bromoquinolin-4-ol** (CAS 145369-94-4), combines this potent scaffold with a bromine atom at the C6 position.[2][3][4] Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The presence of bromine can enhance binding affinity to target proteins, improve membrane permeability, and increase metabolic stability, often leading to enhanced therapeutic potency. While direct experimental data on **6-Bromoquinolin-4-ol** is limited, its structural features make it an important intermediate for synthesizing other active compounds and a promising candidate for investigation in its own right.[1][5] This guide will, therefore, extrapolate from the known activities of closely related analogs to build a comprehensive profile of its potential.

Synthesis of 6-Bromoquinolin-4-ol

The synthesis of **6-Bromoquinolin-4-ol** is a critical first step for any investigation into its biological properties. It is frequently used as a key intermediate in the synthesis of more complex molecules, such as the PI3K/mTOR inhibitor GSK2126458.[5][6] A common and effective synthetic route begins with 4-bromoaniline and Meldrum's acid, proceeding through a condensation and subsequent thermal cyclization.[7]

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **6-Bromoquinolin-4-ol**.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for quinolin-4-one synthesis.^[5]^[7]

Materials:

- 4-bromoaniline
- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- Trimethyl orthoformate
- Diphenyl ether
- Hexane or petroleum ether
- Ethyl acetate
- Standard laboratory glassware and heating apparatus

Procedure:

- Step 1: Formation of the Intermediate.
 - In a round-bottom flask equipped with a reflux condenser, dissolve Meldrum's acid in trimethyl orthoformate.
 - Heat the mixture to reflux under a nitrogen atmosphere for approximately 2-3 hours.^[7]
 - Cool the solution to about 50 °C.
 - Prepare a solution of 4-bromoaniline in trimethyl orthoformate and add it dropwise to the reaction mixture.
 - Heat the mixture to reflux for an additional 2 hours.^[7]
 - Monitor the reaction by Thin-Layer Chromatography (TLC).
 - Upon completion, remove the solvent under reduced pressure. Dilute the residue with hexane to precipitate the intermediate product, 5-((4-bromophenylamino)methylene)-2,2-

dimethyl-1,3-dioxane-4,6-dione.

- Collect the solid by filtration, wash with hexane, and dry.
- Step 2: High-Temperature Cyclization.
 - Preheat diphenyl ether to approximately 250 °C in a suitable reaction vessel.[5]
 - Carefully add the dried intermediate from Step 1 in portions to the hot diphenyl ether.
 - Stir the mixture at this high temperature for 10-15 minutes to facilitate the cyclization reaction.[5]
 - Allow the reaction mixture to cool.
 - While cooling, add petroleum ether or hexane to precipitate the crude product.[5]
 - Filter the precipitated solid, wash thoroughly with ethyl acetate to remove residual diphenyl ether, and dry to yield **6-Bromoquinolin-4-ol** as a solid.[5] The melting point is reported to be 283°C.[2][8]

Anticipated Biological Activities and Putative Mechanisms

Direct biological data for **6-Bromoquinolin-4-ol** is sparse. However, by examining structurally related quinolinones and 6-bromo-substituted heterocycles, we can construct a strong hypothesis for its potential therapeutic applications.

Anticancer Potential

The quinoline and quinolinone scaffolds are present in numerous anticancer agents.[1][9] The addition of a bromine atom at the C6 position has been specifically linked to enhanced cytotoxic effects in analogous compound series.

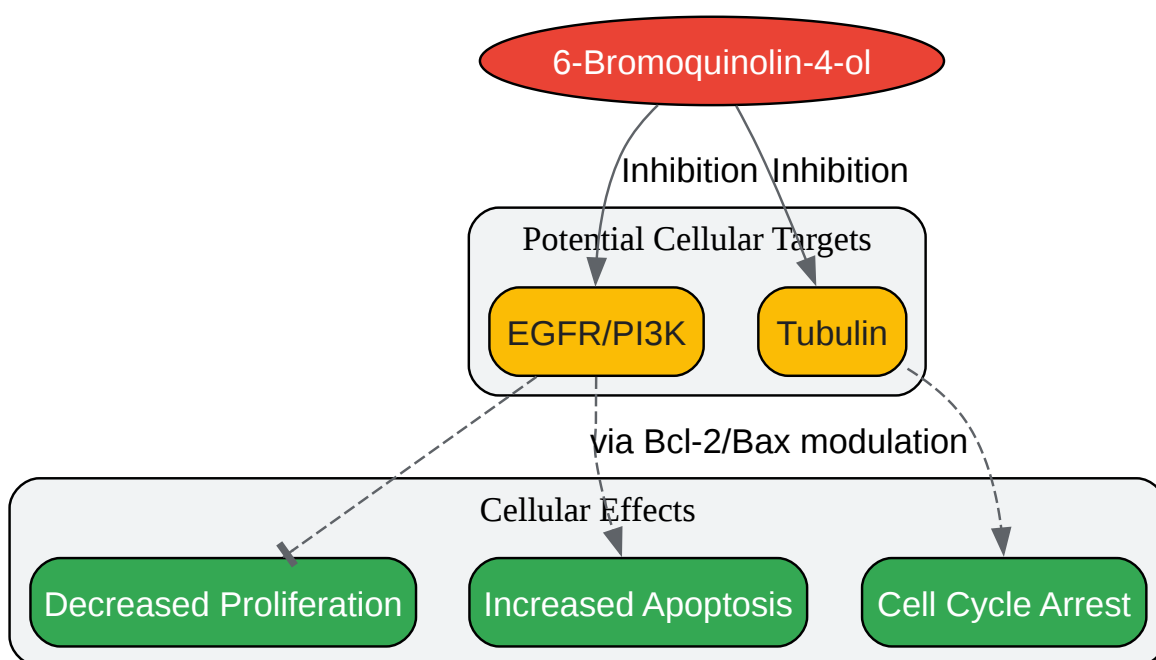
Putative Mechanisms of Action:

- Kinase Inhibition: Many quinazolinone derivatives, structurally analogous to quinolin-4-ones, exhibit anticancer activity by inhibiting key signaling pathways. For instance, 6-bromo-

quinazolinone derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cancer cell proliferation. It is plausible that **6-Bromoquinolin-4-ol** could target similar kinases or pathways like the PI3K/mTOR pathway, a critical regulator of cell growth often dysregulated in cancer.[7]

- Induction of Apoptosis: Treatment of cancer cells with various quinolinone derivatives has been demonstrated to induce programmed cell death (apoptosis). This is often evidenced by cell cycle arrest and the modulation of pro-apoptotic proteins (e.g., caspases, Bax) and anti-apoptotic proteins (e.g., Bcl-2).[10] Studies on 6-bromo-5-nitroquinoline have confirmed its ability to induce apoptosis, suggesting this could be a class effect for 6-bromo-quinolines.[9]
- Tubulin Polymerization Inhibition: In silico modeling suggests that some quinoline derivatives may bind to the colchicine binding site on tubulin, thereby inhibiting microtubule formation and arresting cell division.[10]

Proposed Signaling Pathway for Anticancer Activity



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Caption: Proposed signaling pathways for anticancer activity.

Quantitative Data on Anticancer Activity of Related Compounds

Compound Class	Cell Line	IC50 (μM)	Reference
6-Bromo-5-nitroquinoline	HT29 (Colon Cancer)	Lower than 5-FU	[9]
6-Bromo-5-nitroquinoline	C6 (Glioblastoma)	Significant Activity	[9]
N-glycosyl-6BrCaQ conjugates	HCT116 (Colon Cancer)	High Activity at 1-10 μM	[11]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline	C6, HeLa, HT29	5.45–9.6 μg/mL	[12]

Note: This table provides context using structurally related compounds. These are not direct measurements for **6-Bromoquinolin-4-ol**.

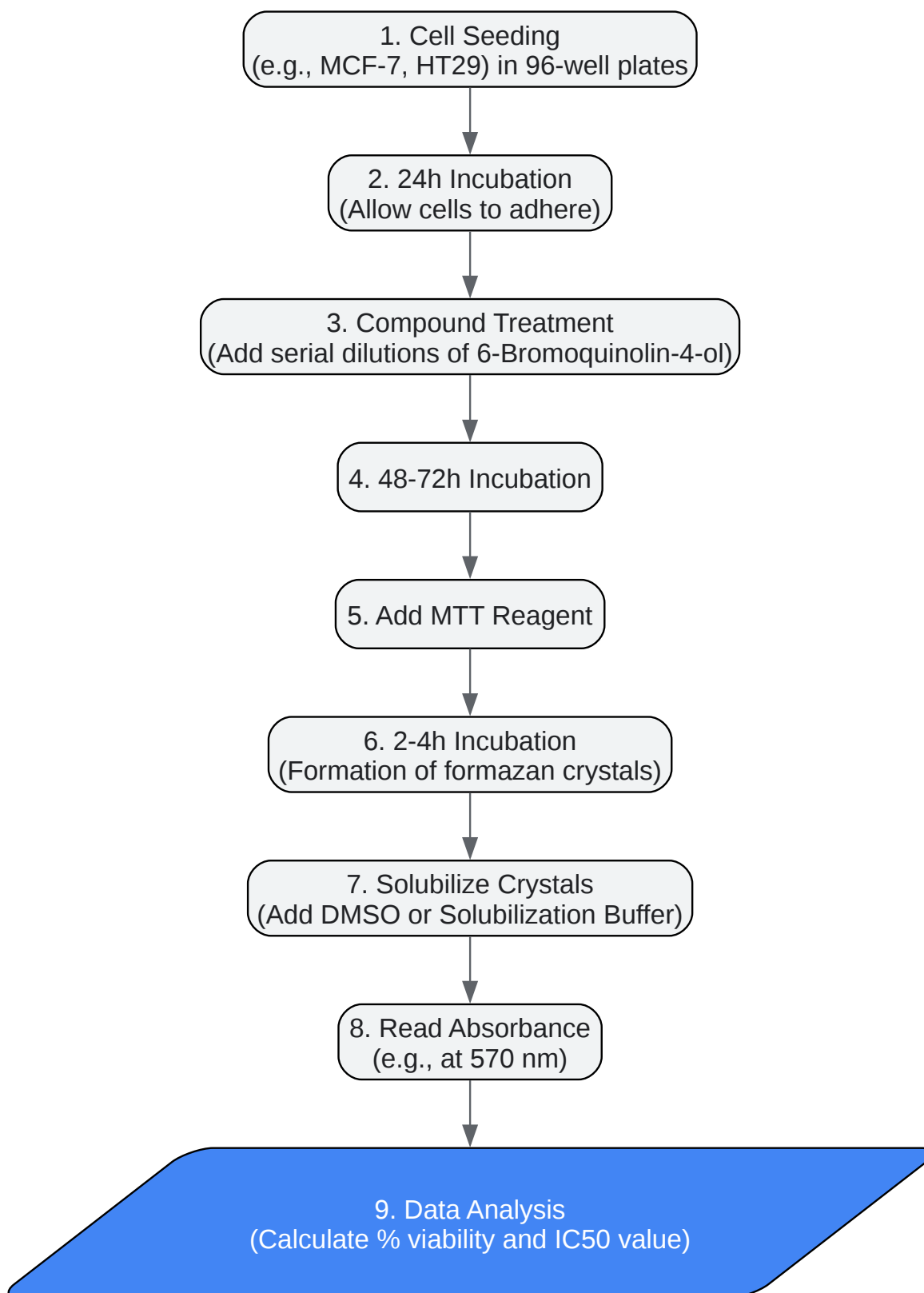
Antimicrobial Potential

Quinolone derivatives are famous for their antibacterial properties, forming the basis of the fluoroquinolone class of antibiotics.[1] Their primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[1] The addition of a bromine atom can enhance antimicrobial potency, as seen in various classes of brominated natural and synthetic compounds which exhibit significant activity against bacteria like *Staphylococcus aureus* and *Pseudomonas aeruginosa*. [13][14]

Protocols for Biological Evaluation

To validate the predicted biological activities, standardized in vitro screening is essential. The following protocols provide a framework for the initial assessment of **6-Bromoquinolin-4-ol**.

In Vitro Anticancer Drug Screening Workflow



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Caption: General workflow for in vitro anticancer drug screening.

Protocol: MTT Cell Viability Assay

- Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast, HT29 for colon) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
- Compound Preparation: Prepare a stock solution of **6-Bromoquinolin-4-ol** in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
- Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
- Incubation: Incubate the plate for 48 to 72 hours.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
- Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

- Preparation: Prepare a 2-fold serial dilution of **6-Bromoquinolin-4-ol** in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Inoculum: Prepare a bacterial suspension (e.g., *S. aureus*, *E. coli*) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Incubation: Incubate the plate at 37°C for 18-24 hours.

- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

The true value of **6-Bromoquinolin-4-ol** in drug discovery lies in its potential as a versatile chemical scaffold.^[15]

- The C6-Bromine as a Synthetic Handle: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of a wide array of functional groups, enabling the rapid generation of compound libraries to explore SAR.^[15] Modifying this position can fine-tune the compound's electronic properties, size, and hydrogen bonding capacity to optimize target engagement and pharmacokinetic profiles.
- Modification of the Quinolin-4-ol Core: The hydroxyl group at the 4-position and the nitrogen at the 1-position are also amenable to chemical modification, such as alkylation or acylation, further expanding the accessible chemical space.^[15]

Future research should focus on:

- Systematic Evaluation: Performing the in vitro assays described above to confirm the predicted anticancer and antimicrobial activities and establish baseline potency.
- Derivative Synthesis: Synthesizing a focused library of derivatives by modifying the C6-bromo position to systematically probe the SAR.
- Mechanism of Action Studies: For active compounds, conducting further experiments to elucidate the precise molecular targets and signaling pathways involved.

Conclusion

While direct biological characterization of **6-Bromoquinolin-4-ol** is not yet prevalent in the literature, a thorough analysis of its structural components and related analogs provides a compelling rationale for its investigation as a potential therapeutic agent. Its quinolin-4-one core is a proven pharmacophore, and the 6-bromo substituent offers a strategic advantage for both

enhancing potency and enabling further chemical exploration. This guide provides the foundational knowledge and practical protocols necessary for researchers to unlock the therapeutic potential of this promising molecule.

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